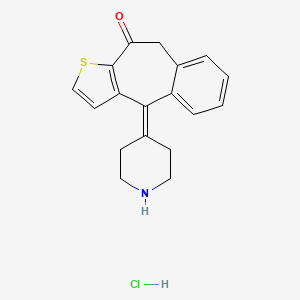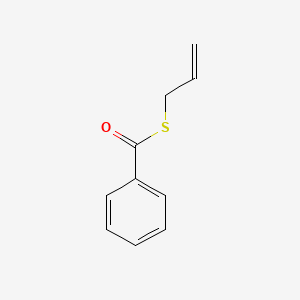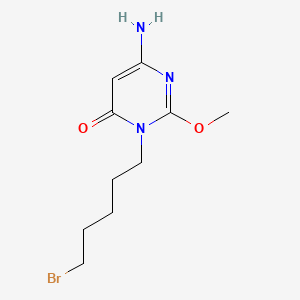
6-Amino-3-(5-bromopentyl)-2-methoxypyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-3-(5-bromopentyl)-2-methoxypyrimidin-4-one is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its pyrimidine ring structure, which is substituted with an amino group, a bromopentyl chain, and a methoxy group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-(5-bromopentyl)-2-methoxypyrimidin-4-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable pyrimidine derivative.
Amination: The amino group is introduced via nucleophilic substitution, often using ammonia or an amine derivative.
Methoxylation: The methoxy group is introduced through a methylation reaction, typically using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
6-Amino-3-(5-bromopentyl)-2-methoxypyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromopentyl chain can undergo nucleophilic substitution reactions with nucleophiles like thiols, amines, or alcohols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
科学的研究の応用
6-Amino-3-(5-bromopentyl)-2-methoxypyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents, particularly in the development of antiviral and anticancer drugs.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 6-Amino-3-(5-bromopentyl)-2-methoxypyrimidin-4-one involves its interaction with specific molecular targets. The amino and bromopentyl groups facilitate binding to enzymes or receptors, potentially inhibiting their activity. The methoxy group may enhance the compound’s lipophilicity, improving its cellular uptake and distribution.
類似化合物との比較
Similar Compounds
- 6-Amino-3-(5-chloropentyl)-2-methoxypyrimidin-4-one
- 6-Amino-3-(5-iodopentyl)-2-methoxypyrimidin-4-one
- 6-Amino-3-(5-fluoropentyl)-2-methoxypyrimidin-4-one
Uniqueness
6-Amino-3-(5-bromopentyl)-2-methoxypyrimidin-4-one is unique due to the presence of the bromopentyl chain, which imparts distinct reactivity and biological activity compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interaction with biological targets.
特性
IUPAC Name |
6-amino-3-(5-bromopentyl)-2-methoxypyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrN3O2/c1-16-10-13-8(12)7-9(15)14(10)6-4-2-3-5-11/h7H,2-6,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGRKZCBFKMMJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC(=O)N1CCCCCBr)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 3-[(2,2-dimethylpropoxy)sulfonyl]benzoate](/img/structure/B8255795.png)
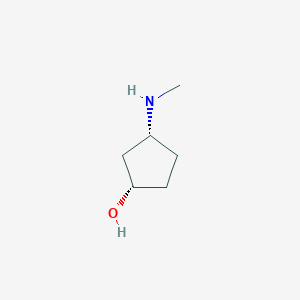
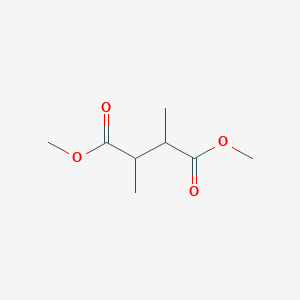
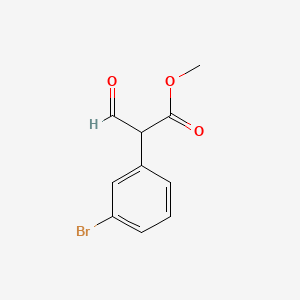

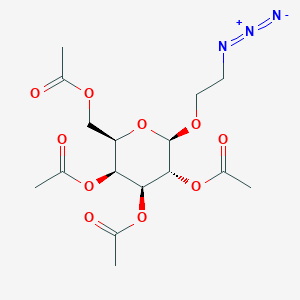

![trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3S)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(3-oxobutanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate;tetrahydrate](/img/structure/B8255843.png)

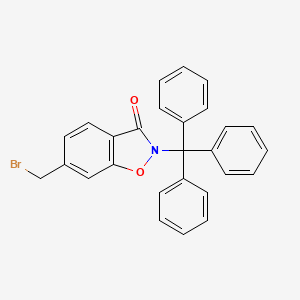
![(3R,4S,5R,6R)-2-[(1R,2R)-1-amino-2-hydroxypropyl]-6-methylsulfanyloxane-3,4,5-triol](/img/structure/B8255878.png)
![3-Imino-2,3,5,6-tetrahydrobenzo[h]cinnoline-2-undecanoic acid](/img/structure/B8255883.png)
